molecular formula C12H15NO B15097312 1,4-Dihydrospiro[3,1-benzoxazine-2,1'-cyclopentane]

1,4-Dihydrospiro[3,1-benzoxazine-2,1'-cyclopentane]

Cat. No.: B15097312
M. Wt: 189.25 g/mol
InChI Key: KIBJWHXJMUSDNW-UHFFFAOYSA-N
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Description

1,4-Dihydrospiro[3,1-benzoxazine-2,1’-cyclopentane] is a chemical compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage. This particular compound has a benzoxazine ring fused with a cyclopentane ring, making it an interesting subject for various chemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dihydrospiro[3,1-benzoxazine-2,1’-cyclopentane] typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a benzoxazine derivative with a cyclopentane derivative in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of 1,4-Dihydrospiro[3,1-benzoxazine-2,1’-cyclopentane] may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

1,4-Dihydrospiro[3,1-benzoxazine-2,1’-cyclopentane] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution can produce a range of substituted benzoxazine-cyclopentane compounds .

Scientific Research Applications

1,4-Dihydrospiro[3,1-benzoxazine-2,1’-cyclopentane] has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers investigate its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, such as drug development.

    Industry: It finds use in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1,4-Dihydrospiro[3,1-benzoxazine-2,1’-cyclopentane] involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

  • Spiro[3,1-benzoxazine-2,1’-cyclopentane]
  • Spiro[3,1-benzoxazine-2,1’-cyclohexane]
  • Spiro[3,1-benzoxazine-2,1’-cycloheptane]

Uniqueness

1,4-Dihydrospiro[3,1-benzoxazine-2,1’-cyclopentane] is unique due to its specific spiro linkage and the combination of benzoxazine and cyclopentane rings. This structure imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

spiro[1,4-dihydro-3,1-benzoxazine-2,1'-cyclopentane]

InChI

InChI=1S/C12H15NO/c1-2-6-11-10(5-1)9-14-12(13-11)7-3-4-8-12/h1-2,5-6,13H,3-4,7-9H2

InChI Key

KIBJWHXJMUSDNW-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)NC3=CC=CC=C3CO2

Origin of Product

United States

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